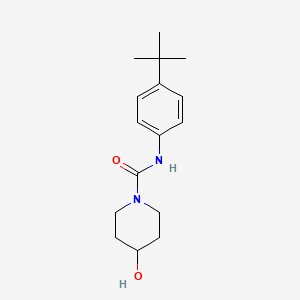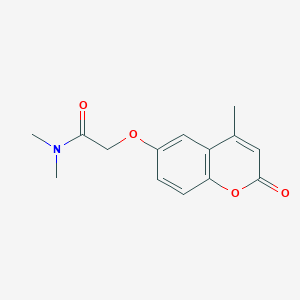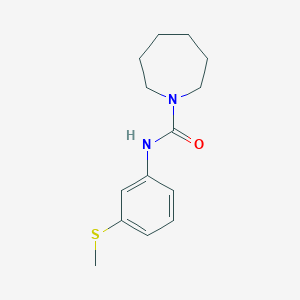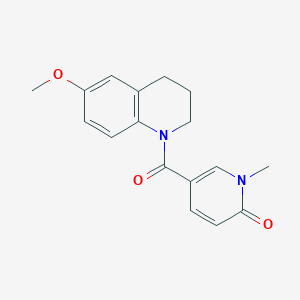
N-(4-tert-butylphenyl)-4-hydroxypiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butylphenyl)-4-hydroxypiperidine-1-carboxamide, commonly known as Boc-Pip-OH, is a chemical compound used in scientific research. It is a piperidine derivative that has shown promising results in various studies related to drug discovery and development.
Mecanismo De Acción
Boc-Pip-OH exerts its pharmacological effects by inhibiting the activity of specific enzymes and modulating various signaling pathways. For instance, it has been reported to inhibit acetylcholinesterase by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine. Similarly, Boc-Pip-OH has been shown to inhibit monoamine oxidase by irreversibly binding to the enzyme and preventing the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
Boc-Pip-OH has been reported to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory activities. It has been shown to scavenge free radicals and reduce oxidative stress in vitro and in vivo. Moreover, Boc-Pip-OH has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boc-Pip-OH has several advantages for lab experiments. It is a stable and relatively easy-to-synthesize compound that can be obtained in high yield and purity. Moreover, Boc-Pip-OH has been extensively studied and characterized, making it a reliable tool for drug discovery and development. However, one of the limitations of Boc-Pip-OH is its relatively low solubility in water, which may limit its application in certain assays.
Direcciones Futuras
There are several future directions for the research on Boc-Pip-OH. One potential area of exploration is the development of Boc-Pip-OH derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Moreover, further studies are needed to elucidate the precise mechanism of action of Boc-Pip-OH and its potential therapeutic applications in various diseases. Additionally, the use of Boc-Pip-OH in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of Boc-Pip-OH involves the reaction of tert-butyl 4-aminobenzoate with 4-piperidone hydrochloride in the presence of sodium hydride. The resulting product is then treated with hydroxylamine hydrochloride to obtain Boc-Pip-OH. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce Boc-Pip-OH for research purposes.
Aplicaciones Científicas De Investigación
Boc-Pip-OH has been extensively used in scientific research, particularly in drug discovery and development. It has been reported to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Moreover, Boc-Pip-OH has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases and other inflammatory conditions.
Propiedades
IUPAC Name |
N-(4-tert-butylphenyl)-4-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)12-4-6-13(7-5-12)17-15(20)18-10-8-14(19)9-11-18/h4-7,14,19H,8-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBIVVLKNBNKSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butylphenyl)-4-hydroxypiperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate](/img/structure/B7512053.png)


![1-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7512071.png)

![1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512085.png)
![N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7512091.png)



